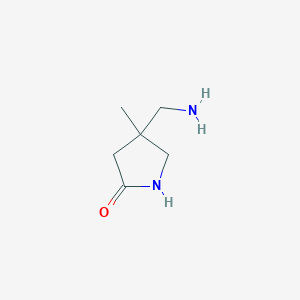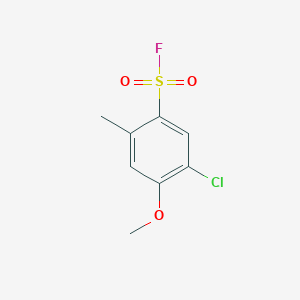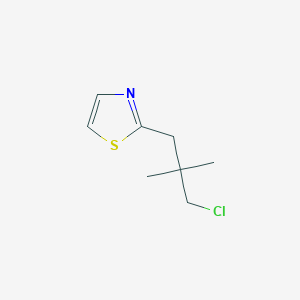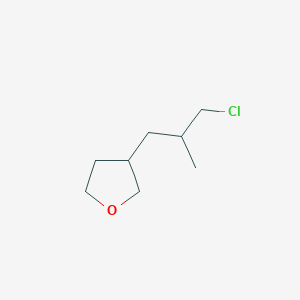
4-Ethyl-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(iodomethyl)oxolane is an organic compound with the molecular formula C₇H₁₃IO. It belongs to the class of oxolanes, which are five-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of an ethyl group and an iodomethyl group attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(iodomethyl)oxolane typically involves the iodination of 4-ethyl-2-methyloxolane. This can be achieved through the following steps:
Starting Material: 4-Ethyl-2-methyloxolane.
Iodination: The compound is treated with iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can yield 4-ethyl-2-methyloxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 4-Ethyl-2-(hydroxymethyl)oxolane.
Oxidation: 4-Ethyl-2-(formyl)oxolane.
Reduction: 4-Ethyl-2-methyloxolane.
Scientific Research Applications
4-Ethyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(iodomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable site for various chemical transformations. The oxolane ring provides stability and rigidity to the molecule, influencing its interaction with other chemical species.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with the formula (CH₂)₄O.
1,3-Dioxolane: A five-membered ring containing two oxygen atoms.
4-Ethyl-2-methyloxolane: Lacks the iodomethyl group but shares the oxolane ring structure.
Uniqueness
4-Ethyl-2-(iodomethyl)oxolane is unique due to the presence of both an ethyl group and an iodomethyl group on the oxolane ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H13IO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
4-ethyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C7H13IO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
OOILCUMIXYEXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)

![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)



![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)


